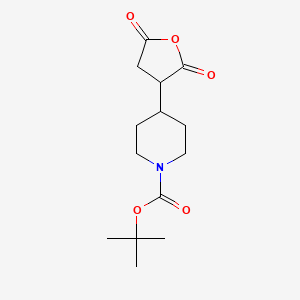

![molecular formula C16H16ClN5O2 B2560549 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide CAS No. 895019-49-5](/img/structure/B2560549.png)

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrazolo[3,4-d]pyrimidin-5-one . This process is typically accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Aplicaciones Científicas De Investigación

Cancer Research and Treatment

The compound’s unique structure makes it an attractive candidate for cancer therapy. Researchers have investigated its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. Notably, several derivatives of this compound have demonstrated potent cytotoxic activities against cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). The IC50 values for these compounds fall within the nanomolar range, outperforming the reference drug sorafenib .

Antibacterial Properties

While the primary focus has been on cancer, there’s also evidence suggesting antibacterial potential. Some pyrazolo[3,4-d]pyrimidine derivatives, including this compound, have been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Further studies are needed to explore this aspect fully .

Anti-Tubercular Activity

Exploration of related compounds (4-aminopyrrolo[2,3-d]pyrimidines) revealed that certain halogen-substituted phenyl derivatives exhibited improved anti-tubercular activity. While not directly related to our compound, this finding underscores the broader potential of pyrazolo[3,4-d]pyrimidines in combating infectious diseases .

Cell Cycle Alteration and Apoptosis Induction

Compound 14, in particular, demonstrated dual activity against cancer cell lines and CDK2. It induced alterations in cell cycle progression and apoptosis within HCT cells, suggesting a multifaceted mechanism of action.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is Cyclin-dependent kinases (CDKs), specifically CDK2 . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer . They are responsible for phosphorylation of key components for cell proliferation .

Mode of Action

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Biochemical Pathways

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide affects the biochemical pathway of cell cycle progression by inhibiting CDK2 . This results in the arrest of the cell growth at the G0-G1 stage .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide is the significant inhibition of the growth of examined cell lines . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2/c1-2-6-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-5-3-4-11(17)7-12/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXBUFGQYUQRKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)

![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2560469.png)

![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)

![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)

![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)

![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)